Mcl1-IN-12

Description

Properties

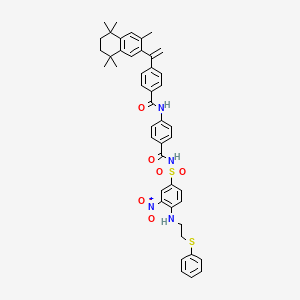

Molecular Formula |

C45H46N4O6S2 |

|---|---|

Molecular Weight |

803.0 g/mol |

IUPAC Name |

N-[4-[[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylcarbamoyl]phenyl]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzamide |

InChI |

InChI=1S/C45H46N4O6S2/c1-29-26-38-39(45(5,6)23-22-44(38,3)4)28-37(29)30(2)31-12-14-32(15-13-31)42(50)47-34-18-16-33(17-19-34)43(51)48-57(54,55)36-20-21-40(41(27-36)49(52)53)46-24-25-56-35-10-8-7-9-11-35/h7-21,26-28,46H,2,22-25H2,1,3-6H3,(H,47,50)(H,48,51) |

InChI Key |

PVBCFXWUROOQLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCCSC6=CC=CC=C6)[N+](=O)[O-])C(CCC2(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mcl1-IN-12: An In-Depth Technical Guide to its Discovery and Synthesis

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a multitude of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. This has positioned Mcl-1 as a high-priority target for the development of novel cancer therapeutics. Mcl1-IN-12, also known as compound 26 in seminal research, has emerged as a highly potent and selective small-molecule inhibitor of Mcl-1, demonstrating significant anti-tumor activity in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Design

The discovery of this compound was a result of a meticulous structure-guided drug design and optimization process. The journey began with a fragment-based screening approach to identify small molecules that could bind to the BH3-binding groove of Mcl-1, a critical region for its interaction with pro-apoptotic proteins like Bak and Bim.

Initial hits from the screen belonged to a tricyclic dihydropyrazinoindolone series. Through iterative cycles of chemical synthesis, co-crystallography, and biological evaluation, this initial scaffold was refined to enhance binding affinity and selectivity for Mcl-1 over other Bcl-2 family members such as Bcl-2 and Bcl-xL. A key challenge in targeting Mcl-1 is the need for inhibitors to exhibit subnanomolar binding affinity to effectively disrupt the strong protein-protein interactions and induce apoptosis in Mcl-1 dependent cancer cells.

Further optimization focused on improving the pharmacokinetic properties of the lead compounds. This led to the design of macrocyclic inhibitors, a strategy aimed at pre-organizing the molecule in a bioactive conformation, thereby enhancing potency and metabolic stability. This compound represents a culmination of these efforts, featuring a macrocyclic structure that confers high binding affinity and favorable drug-like properties.

Synthesis Pathway

While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic strategy for this class of macrocyclic Mcl-1 inhibitors has been described in the scientific literature. The synthesis is a multi-step process involving the construction of the core tricyclic indole structure, followed by the introduction of key functional groups and finally, a ring-closing metathesis or other macrocyclization reaction to form the characteristic macrocyclic ring.

Representative Synthesis Scheme:

The synthesis generally proceeds through the following key stages:

-

Formation of the Tricyclic Indole Core: This is typically achieved through a Fischer indole synthesis or a similar cyclization reaction to construct the central indole scaffold.

-

Functionalization of the Core: Key side chains and functional groups are introduced onto the tricyclic core. This often involves Suzuki or other cross-coupling reactions to append aromatic moieties that occupy the hydrophobic pockets of the Mcl-1 binding groove.

-

Introduction of the Macrocyclic Linker: Two reactive handles are installed on the molecule, which will serve as the attachment points for the macrocyclic linker.

-

Macrocyclization: A ring-closing reaction, such as ring-closing metathesis (RCM) or an intramolecular nucleophilic substitution, is employed to form the macrocycle.

-

Final Modifications and Purification: The final steps may involve deprotection of protecting groups and purification of the final compound by chromatography.

Quantitative Biological Data

This compound exhibits potent and selective inhibition of Mcl-1, leading to robust anti-proliferative and pro-apoptotic activity in Mcl-1-dependent cancer cell lines. The following tables summarize the key quantitative data reported for this compound and its analogs.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Result | Citation |

| TR-FRET Binding Assay | Mcl-1 | Ki < 200 pM | [1] |

| Fluorescence Polarization Assay | Bcl-2 | Ki = 1.8 µM | [2] |

| Fluorescence Polarization Assay | Bcl-xL | Ki = 36 µM | [2] |

| Cell Growth Inhibition (GI50) | NCI-H929 (Multiple Myeloma) | 37 nM | [2] |

| Cell Growth Inhibition (GI50) | A427 (Lung Cancer) | 90 nM | [2] |

| Caspase 3/7 Activation (EC50) | NCI-H929 | Correlates with GI50 | [2] |

Table 2: Pharmacokinetic Properties of this compound (Compound 26)

| Species | Clearance (CL) | Volume of Distribution (Vss) | Citation |

| Mouse (IV) | Low | - | [2] |

| Dog (IV) | 5.2 mL/min/kg | - | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of inhibitors to Mcl-1.

-

Reagents:

-

Recombinant His-tagged Mcl-1 protein.

-

Biotinylated BIM peptide (or other suitable Mcl-1 binding peptide).

-

Terbium (Tb)-conjugated anti-His antibody (donor).

-

Streptavidin-conjugated d2 (or other suitable fluorophore) (acceptor).

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA).

-

This compound or other test compounds.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound, His-tagged Mcl-1, and biotinylated BIM peptide.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add the Tb-conjugated anti-His antibody and streptavidin-d2.

-

Incubate for another period (e.g., 60 minutes) in the dark.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The ratio of the acceptor to donor emission is calculated, and the Ki is determined by fitting the data to a suitable binding model.[4][5]

-

Caspase-Glo® 3/7 Assay

This assay measures the induction of apoptosis by quantifying the activity of caspase-3 and -7, key executioner caspases.[6]

-

Reagents:

-

Caspase-Glo® 3/7 Reagent (Promega).

-

Mcl-1 dependent cancer cell line (e.g., NCI-H929).

-

Cell culture medium.

-

This compound or other test compounds.

-

-

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours in the dark.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of caspase 3/7 activity. The EC50 value is determined by plotting the luminescence against the compound concentration.[7][8]

-

Visualizations

Mcl-1 Signaling Pathway and Inhibition by this compound

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for the Discovery of this compound

Caption: A generalized workflow for the discovery and development of this compound.

Conclusion

This compound is a testament to the power of structure-guided drug design in tackling challenging protein-protein interaction targets. Its high potency, selectivity, and demonstrated in vivo efficacy make it a valuable tool for further research into the role of Mcl-1 in cancer and a promising lead compound for the development of new anti-cancer therapies. This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of facilitating further research and development in this critical area of oncology.

References

- 1. promega.com [promega.com]

- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 7. ulab360.com [ulab360.com]

- 8. promega.com [promega.com]

Mcl1-IN-12: A Technical Guide to a Selective Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which plays a pivotal role in regulating the intrinsic pathway of apoptosis. Its overexpression is a key factor in the survival and resistance of various cancer cells to therapy, making it a prime target for anticancer drug development. Mcl1-IN-12 has been identified as a selective inhibitor of Mcl-1, demonstrating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the methodologies used for its evaluation.

Mechanism of Action: Disrupting the Pro-Survival Machinery

Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, particularly the effector proteins Bak and Bax. This prevents their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane, a key step in the initiation of apoptosis. This compound functions as a BH3 mimetic, mimicking the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Mcl-1. By competitively binding to this groove, this compound displaces Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization, release of cytochrome c, and ultimately, caspase activation and apoptosis.

Biochemical and Cellular Activity of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.

| Parameter | Value | Assay Type | Target | Selectivity vs. Bcl-2 |

| Ki | 0.29 µM | Biochemical Binding Assay | Mcl-1 | ~10.7-fold |

| Ki | 3.1 µM | Biochemical Binding Assay | Bcl-2 | - |

Table 1: Biochemical Activity of this compound. This table summarizes the reported binding affinity (Ki) of this compound for Mcl-1 and Bcl-2.

Experimental Protocols

The following sections detail the standard methodologies employed to characterize selective Mcl-1 inhibitors like this compound.

Biochemical Binding Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of an inhibitor to Mcl-1.

-

Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-MBP antibody bound to an MBP-Mcl-1 fusion protein and a FITC-labeled Bak BH3 peptide.[2] When the inhibitor displaces the FITC-Bak peptide, the FRET signal decreases.

-

Protocol:

-

Prepare an assay mixture containing recombinant full-length Mcl-1 fused to Maltose Binding Protein (MBP), a fluorescein isothiocyanate (FITC)-labeled Bak BH3 peptide, and a Terbium (Tb)-conjugated antibody against MBP in an appropriate assay buffer.[2]

-

Add serial dilutions of the test compound (e.g., this compound) to the assay mixture in a microplate.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Fluorescence Polarization (FP) Assay

-

Principle: This assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to Mcl-1. Small, unbound peptides tumble rapidly in solution, resulting in low polarization. When bound to the larger Mcl-1 protein, the tumbling is slower, leading to higher polarization. An inhibitor will displace the peptide, causing a decrease in polarization.[3]

-

Protocol:

-

Prepare a reaction mixture containing recombinant Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., FITC-Bim).

-

Add serial dilutions of the test inhibitor.

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Determine the IC50 value from the resulting dose-response curve.

-

Cell-Based Assays

1. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of the inhibitor that inhibits cell growth by 50% (GI50 or IC50).

-

Principle: The MTT assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability.

-

Protocol (MTT):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours.[4]

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[4]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50/GI50 value from the dose-response curve.

-

2. Caspase Activation Assay

This assay confirms that the observed cell death is due to apoptosis.

-

Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. The assay typically uses a luminogenic or fluorogenic substrate that is cleaved by the active caspase to produce a signal.

-

Protocol (Caspase-Glo® 3/7):

-

Plate cells and treat with the Mcl-1 inhibitor as in the cell viability assay.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Measure the luminescence using a plate reader.

-

An increase in luminescence indicates caspase activation.

-

In Vivo Efficacy Studies

1. Xenograft Mouse Models

These models are used to evaluate the anti-tumor activity of the Mcl-1 inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

-

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H929) into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the Mcl-1 inhibitor (e.g., this compound) via a suitable route (e.g., intravenous, intraperitoneal, or oral) at various doses and schedules. The control group receives a vehicle.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Evaluate the efficacy of the inhibitor by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.

-

Visualizing the Core Concepts

To further elucidate the context and mechanism of this compound, the following diagrams visualize the Mcl-1 signaling pathway, a typical experimental workflow for inhibitor evaluation, and the logic of selective Mcl-1 inhibition.

References

- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Pivotal Role of Mcl-1 in Cancer Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical determinant of cancer cell survival and a high-priority target for therapeutic intervention. Its overexpression is a common feature in a multitude of human cancers, contributing significantly to tumorigenesis, therapeutic resistance, and poor patient prognosis. This technical guide provides an in-depth exploration of the multifaceted role of Mcl-1 in oncology, detailing its regulatory mechanisms, impact on apoptosis, and the methodologies employed to investigate its function.

Mcl-1: A Gatekeeper of Apoptosis

Mcl-1 exerts its pro-survival function primarily by sequestering pro-apoptotic Bcl-2 family members, such as Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. This action effectively blocks the release of cytochrome c and other pro-apoptotic factors, halting the intrinsic apoptosis cascade. The tight regulation of Mcl-1 levels is therefore crucial for maintaining cellular homeostasis, and its dysregulation is a hallmark of many cancers.

Quantitative Analysis of Mcl-1 Inhibition and Depletion

The development of specific Mcl-1 inhibitors has provided powerful tools to probe its function and assess its therapeutic potential. The following tables summarize key quantitative data demonstrating the impact of Mcl-1 inhibition and knockdown on cancer cell viability and apoptosis.

Table 1: Potency of Selective Mcl-1 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |

| S63845 | Multiple Myeloma | H929 | <0.1 | [1][2] |

| S63845 | Multiple Myeloma | AMO1 | <0.1 | [3] |

| S63845 | Acute Myeloid Leukemia | HL-60 | Value not specified | [4] |

| S63845 | Acute Myeloid Leukemia | ML-1 | Value not specified | [4] |

| S63845 | Small Cell Lung Cancer | H146 | <1 | [1][2] |

| AZD5991 | Multiple Myeloma | MOLP-8 | 0.033 | [5][6] |

| AZD5991 | Acute Myeloid Leukemia | MV4-11 | 0.024 | [5][6] |

| AZD5991 | Diffuse Large B-cell Lymphoma | SU-DHL4 | ~0.2 | [7] |

| AZD5991 | Diffuse Large B-cell Lymphoma | SU-DHL6 | ~0.2 | [7] |

| AZD5991 | Mantle Cell Lymphoma | Mino | 0.1 | [7] |

| AMG 176 | Diffuse Large B-cell Lymphoma | TMD8 | 1.45 | [8] |

| AMG 176 | Diffuse Large B-cell Lymphoma | OCI-LY1 | 0.21 | [8] |

| AMG 176 | Diffuse Large B-cell Lymphoma | U2932 4RH | 19.45 | [8] |

| AMG 176 | Chronic Lymphocytic Leukemia | Primary CLL cells | 0.1 - 0.3 | [9] |

Table 2: Induction of Apoptosis Following Mcl-1 Knockdown in Cancer Cells

| Cell Line | Cancer Type | Method | Apoptosis Rate | Citation |

| T98G | Glioblastoma | Mcl-1 siRNA | 35% at 24h, 58% at 48h | [10] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Mcl-1 siRNA | Significant increase | [11] |

| MCF-7 | Breast Cancer | siMcl-1 + 3nAGN-NSC | 79.50% | [12] |

Signaling Pathways Regulating Mcl-1

The expression and stability of Mcl-1 are intricately controlled by a network of signaling pathways, making it a highly dynamic and responsive protein.

Transcriptional Regulation by Growth Factor Signaling

Growth factor receptor signaling, such as through the Epidermal Growth Factor Receptor (EGFR), can upregulate Mcl-1 transcription, promoting cell survival. The EGFR-MEK-ERK-Elk-1 pathway is a key mediator of this process.[13][14]

Post-Translational Regulation: Phosphorylation and Ubiquitination

Mcl-1 is a short-lived protein, and its stability is primarily regulated by phosphorylation-dependent ubiquitination and subsequent proteasomal degradation. Various kinases and E3 ubiquitin ligases are involved in this tightly controlled process.[15][16][17][18]

Experimental Protocols

Investigating the role of Mcl-1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bak

This protocol details the co-immunoprecipitation of Mcl-1 and its binding partner Bak to demonstrate their interaction within a cell.

Methodology:

-

Cell Lysis: Harvest cells and lyse in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash three to five times with ice-cold lysis buffer.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Bak antibody.

Western Blotting for Mcl-1 Detection

This protocol outlines the steps for detecting Mcl-1 protein levels in cell lysates.

References

- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AZD5991 [openinnovation.astrazeneca.com]

- 7. Paper: Pharmacologic Targeting MCL1 with AZD5991 Induces Apoptosis and Mitochondrial Dysfunction in Non-Hodgkin Lymphoma (NHL) Cells [ash.confex.com]

- 8. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. siRNA Targeting Mcl-1 Potentiates the Anticancer Activity of Andrographolide Nanosuspensions via Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal growth factor regulates Mcl-1 expression through the MAPK-Elk-1 signalling pathway contributing to cell survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epidermal growth factor regulates Mcl-1 expression through the MAPK-Elk-1 signalling pathway contributing to cell survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. Trim17-mediated ubiquitination and degradation of Mcl-1 initiate apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mcl1-IN-12 (CAS Number: 2042211-12-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcl1-IN-12 is a potent and selective small molecule inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, a critical anti-apoptotic member of the Bcl-2 family.[1] Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression, and resistance to conventional chemotherapies. Consequently, the development of selective Mcl-1 inhibitors like this compound represents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the known properties and experimental data related to this compound.

Chemical and Physical Properties

This compound, also referred to as compound F in some literature, is a chemically synthesized molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 2042211-12-9 | [1] |

| Molecular Formula | C45H46N4O6S2 | [1] |

| Molecular Weight | 803.00 g/mol | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. |

Pharmacological Properties

This compound functions as a competitive inhibitor of Mcl-1, binding to its BH3-binding groove and preventing its interaction with pro-apoptotic proteins like Bak and Bim. This disruption of the Mcl-1/pro-apoptotic protein complex leads to the activation of the intrinsic apoptotic pathway.

Binding Affinity

The inhibitory activity of this compound has been quantified through competitive binding assays, demonstrating high selectivity for Mcl-1 over other Bcl-2 family members.

| Target Protein | Ki (μM) | Reference |

| Mcl-1 | 0.29 | [1] |

| Bcl-2 | 3.1 | [1] |

Cellular Activity

The anti-proliferative effects of this compound have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in Mcl-1 dependent cancer cells.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 2.92 | |

| MCF7 | Breast Cancer | 0.26 | |

| NCI-H23 | Non-small Cell Lung Cancer | 8.38 | |

| SK-OV-3 | Ovarian Cancer | 7.83 | |

| U-266 | Myeloma | 6.95 |

Signaling Pathways

Mcl-1 is a central regulator of the intrinsic apoptosis pathway. Its inhibition by this compound triggers a cascade of events leading to programmed cell death.

Caption: Mcl-1 signaling pathway in apoptosis.

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary literature. As the full text of the original publication by Wang M, et al. (2016) was not accessible, the following are generalized protocols for assays commonly used to characterize Mcl-1 inhibitors. These should be adapted and optimized for specific experimental conditions.

Mcl-1 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from the binding groove of Mcl-1.

References

In-Depth Technical Guide: Mcl1-IN-12 Binding Affinity to Mcl-1 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor Mcl1-IN-12 to its target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document details the quantitative binding data, in-depth experimental methodologies, and the relevant signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Binding Affinity Data

The binding affinity of this compound for Mcl-1 has been quantified, demonstrating its potency and selectivity. The equilibrium inhibition constant (Ki) provides a measure of the inhibitor's potency, with lower values indicating a stronger binding affinity.

| Compound | Target Protein | Binding Affinity (Ki) | Notes |

| This compound | Mcl-1 | 0.29 µM | Selective inhibitor of Mcl-1. |

| This compound | Bcl-2 | 3.1 µM | Demonstrates selectivity over Bcl-2. |

Table 1: Binding Affinity of this compound. The table summarizes the quantitative binding affinity of this compound to Mcl-1 and its selectivity against the related anti-apoptotic protein Bcl-2.

Experimental Protocols

The determination of this compound's binding affinity and its cellular effects relies on a suite of robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay is a highly sensitive method for quantifying the binding of an inhibitor to its target protein in a homogeneous format, making it ideal for high-throughput screening.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium-labeled anti-His antibody) and an acceptor fluorophore (e.g., a fluorescently labeled peptide ligand of Mcl-1). When the donor and acceptor are in close proximity (i.e., when the labeled ligand is bound to the His-tagged Mcl-1 protein), excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor like this compound will compete with the labeled ligand for binding to Mcl-1, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant His-tagged Mcl-1 protein.

-

Prepare a stock solution of a fluorescently labeled peptide ligand that binds to Mcl-1 (e.g., a FITC-labeled Bim peptide).

-

Prepare a stock solution of a Terbium-labeled anti-His antibody (donor).

-

Prepare serial dilutions of this compound in an appropriate buffer (e.g., 20 mM TRIS pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS).

-

-

Assay Procedure (384-well plate format):

-

To each well, add the Mcl-1 protein and the Terbium-labeled anti-His antibody.

-

Add the serially diluted this compound or vehicle control (DMSO).

-

Add the fluorescently labeled peptide ligand to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader capable of TR-FRET. The reader will excite the donor fluorophore and measure the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.

-

-

Data Analysis:

-

The ratio of the acceptor to donor emission is calculated.

-

The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor that reduces the FRET signal by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the labeled ligand and its affinity for the target protein.

-

Caption: Workflow for TR-FRET Binding Assay.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

Co-IP is a technique used to study protein-protein interactions in their native cellular environment. It can be used to demonstrate that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bim.

Principle: An antibody specific to a target protein (Mcl-1) is used to pull down the protein from a cell lysate. If other proteins are bound to the target, they will be pulled down as well. The presence of these interacting proteins can then be detected by Western blotting.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., a cancer cell line known to depend on Mcl-1) and treat them with this compound or a vehicle control for a specified time.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 1% CHAPS, 5 mM MgCl2, 150 mM NaCl, 20 mM Tris, with protease inhibitors) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for Mcl-1.

-

Add protein A/G agarose or magnetic beads to the lysate. These beads will bind to the antibody, which is in turn bound to Mcl-1 and its interacting proteins.

-

Incubate to allow the antibody-protein complexes to bind to the beads.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for Mcl-1 and the expected interacting protein (e.g., Bim).

-

Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the this compound treated sample compared to the control would indicate that the inhibitor has disrupted this interaction.

-

Caption: Co-Immunoprecipitation Workflow.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is a hallmark of apoptosis.

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.

Methodology:

-

Cell Plating and Treatment:

-

Seed cells in a white-walled 96-well plate and allow them to adhere (for adherent cells).

-

Treat the cells with serial dilutions of this compound or a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent directly to each well (in a 1:1 ratio with the cell culture medium). The reagent contains a lysis buffer, the proluminescent substrate, and a stable form of luciferase.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Plot the luminescence signal against the concentration of this compound to generate a dose-response curve for apoptosis induction.

-

Mcl-1 Signaling Pathway and Mechanism of Action of this compound

Mcl-1 is a critical pro-survival protein belonging to the Bcl-2 family. It plays a pivotal role in regulating the intrinsic apoptotic pathway by sequestering the pro-apoptotic proteins Bak and Bim.[1][2] Overexpression of Mcl-1 is a common feature in many cancers and is associated with resistance to chemotherapy.[1]

Mechanism of Action: this compound is a small molecule inhibitor designed to bind to the hydrophobic groove on the Mcl-1 protein. This is the same groove that the BH3 domains of pro-apoptotic proteins like Bak and Bim bind to. By occupying this groove, this compound competitively inhibits the Mcl-1/Bak and Mcl-1/Bim interactions. This leads to the release of Bak and Bim. The released Bak can then oligomerize in the mitochondrial outer membrane, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Caption: Mcl-1 Signaling and this compound MOA.

References

Methodological & Application

Mcl1-IN-12: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcl1-IN-12 is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key regulator of the intrinsic apoptotic pathway.[1] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. This compound, also identified as Compound F, demonstrates selective inhibition of Mcl-1 with a reported inhibitory constant (Ki) of 0.29 µM, showing less potency against the related anti-apoptotic protein Bcl-2 (Ki = 3.1 µM).[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and Mcl-1 signaling.

Mechanism of Action

Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins such as Bak and Bax. The overexpression of Mcl-1 in cancer cells is a common mechanism of survival and drug resistance. This compound functions by binding to the BH3-binding groove of Mcl-1, thereby preventing the sequestration of pro-apoptotic proteins. This frees Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Data Presentation

In Vitro Efficacy of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 72 hours of treatment, as determined by MTT assay.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 0.26[1] |

| HL60 | Promyelocytic Leukemia | 2.92[1] |

| U-266 | Myeloma | 6.95[1] |

| SK-OV-3 | Ovarian Cancer | 7.83[1] |

| NCI-H23 | Lung Cancer | 8.38[1] |

Selectivity Profile of this compound

The following table presents the inhibitory constants (Ki) of this compound against Mcl-1 and Bcl-2, highlighting its selectivity.

| Target Protein | Ki (µM) |

| Mcl-1 | 0.29[1] |

| Bcl-2 | 3.1[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent or suspension cancer cells.

Materials:

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant before adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This protocol is for detecting changes in the expression of Mcl-1 and other apoptosis-related proteins following treatment with this compound.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Mandatory Visualizations

Caption: Mcl-1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound Evaluation.

References

Application Notes and Protocols for Mcl1-IN-12 Induced Apoptosis Analysis by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy. Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. Consequently, the development of specific Mcl-1 inhibitors is a promising strategy in cancer therapy.

Mcl1-IN-12 is a selective inhibitor of Mcl-1, with a reported inhibitory constant (Ki) of 0.29 μM for Mcl-1 and a lower potency for Bcl-2 (Ki of 3.1 μM)[1][2]. By binding to Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cancer cell death.

This document provides a detailed protocol for the induction of apoptosis using this compound and its subsequent analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Mcl-1 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of this compound.

Caption: Mcl-1 sequesters pro-apoptotic Bak and Bax. This compound inhibits Mcl-1, leading to apoptosis.

Experimental Workflow for Apoptosis Analysis

The general workflow for assessing this compound induced apoptosis using flow cytometry is depicted below.

Caption: Experimental steps for analyzing this compound induced apoptosis via flow cytometry.

Experimental Protocols

Materials and Reagents

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Cancer cell line of interest (e.g., a cell line known to be dependent on Mcl-1)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Cell Culture and Treatment

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of harvesting.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. Based on the reported Ki of 0.29 μM, a suggested starting concentration range for a dose-response experiment is 0.1, 0.5, 1, 5, and 10 μM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

A positive control for apoptosis induction (e.g., staurosporine) can also be included.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or controls.

-

-

Incubation: Incubate the cells for a predetermined time. A typical starting point for apoptosis induction is 24 hours. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

-

Cell Harvesting:

-

Suspension cells: Gently collect the cells by centrifugation.

-

Adherent cells: Carefully collect the culture medium (which may contain apoptotic floating cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Data Analysis

The cell population will be differentiated into four quadrants:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells (often due to membrane damage during sample preparation)

The percentage of apoptotic cells is calculated by summing the percentages of cells in the lower-right and upper-right quadrants.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the flow cytometry analysis.

| Treatment Group | Concentration (µM) | Incubation Time (h) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total % Apoptotic Cells |

| Vehicle Control | - | 24 | 95.2 | 2.1 | 1.5 | 3.6 |

| This compound | 0.1 | 24 | 90.5 | 5.3 | 2.8 | 8.1 |

| This compound | 0.5 | 24 | 78.9 | 12.4 | 6.7 | 19.1 |

| This compound | 1 | 24 | 65.3 | 20.1 | 11.2 | 31.3 |

| This compound | 5 | 24 | 42.1 | 35.8 | 18.5 | 54.3 |

| This compound | 10 | 24 | 25.6 | 45.2 | 24.7 | 69.9 |

| Positive Control | Varies | 24 | 15.8 | 50.3 | 30.1 | 80.4 |

Note: The data presented in this table is hypothetical and serves as an example. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch.

Troubleshooting

-

High background staining in the vehicle control: This could be due to harsh cell handling, over-trypsinization of adherent cells, or issues with the reagents. Ensure gentle cell handling and check the expiration dates of the staining kit components.

-

Low percentage of apoptotic cells after treatment: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to optimize these parameters. The chosen cell line might also be resistant to Mcl-1 inhibition.

-

High percentage of necrotic cells (Annexin V- / PI+): This may indicate that the cells have lost membrane integrity due to factors other than apoptosis, such as mechanical stress during harvesting. Handle cells gently and minimize the time between staining and analysis.

Conclusion

This application note provides a comprehensive protocol for utilizing this compound to induce apoptosis and its subsequent quantification using flow cytometry. By following these detailed methodologies, researchers can effectively evaluate the pro-apoptotic activity of this selective Mcl-1 inhibitor in various cancer cell lines, contributing to the development of novel anti-cancer therapies.

References

Application Notes and Protocols for Mcl1-IN-12 In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited public information is available regarding in vivo xenograft studies specifically utilizing Mcl1-IN-12. The following application notes and protocols are based on established methodologies for other potent and selective Mcl-1 inhibitors and are intended to serve as a comprehensive guide. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific xenograft model.

Introduction to this compound

This compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to therapy.[2][3][4] By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bim, thereby unleashing the apoptotic cascade in cancer cells dependent on Mcl-1 for survival.

These application notes provide a framework for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a critical regulator of the intrinsic apoptotic pathway, primarily acting at the mitochondrial outer membrane. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and subsequent permeabilization of the mitochondrial membrane. Upon receiving apoptotic stimuli, BH3-only proteins (e.g., Bim, Puma, Noxa) are activated. Mcl-1 inhibitors like this compound mimic the action of these sensitizer BH3-only proteins by directly binding to the BH3 groove of Mcl-1, displacing Bak and Bax. The liberated Bak and Bax can then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.

Experimental Design for In Vivo Xenograft Models

The following is a generalized protocol for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

I. Materials and Reagents

-

Cell Lines: Mcl-1 dependent cancer cell lines (e.g., Multiple Myeloma: NCI-H929; Non-Small Cell Lung Cancer: A427).

-

Animals: Immunocompromised mice (e.g., 6-8 week old female athymic nude mice or SCID mice).

-

This compound: Synthesized and purified inhibitor.

-

Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Matrigel: (Optional, for enhanced tumor take-rate).

-

Calipers: For tumor measurement.

-

Anesthetics and Euthanasia Reagents: As per institutional guidelines.

II. Experimental Protocol

-

Cell Culture and Implantation:

-

Culture selected cancer cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS or appropriate media at a concentration of 5-10 x 10^6 cells per 100 µL.

-

(Optional) Mix cell suspension 1:1 with Matrigel.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Animal Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare fresh formulations of this compound and vehicle control on each day of dosing.

-

Administer this compound and vehicle control to the respective groups via the determined route (e.g., intravenous, intraperitoneal, or oral). The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., once daily, twice daily, or every other day).

-

A representative dosing for a potent Mcl-1 inhibitor could range from 25 to 100 mg/kg.[5]

-

-

Monitoring and Endpoints:

-

Monitor animal health and body weight daily.

-

Measure tumor volume 2-3 times per week.

-

The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

-

Secondary endpoints may include tumor regression, survival analysis, and biomarker analysis from tumor tissue.

-

Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or if signs of significant toxicity are observed.

-

-

Pharmacodynamic and Biomarker Analysis (Optional):

-

At specified time points after the final dose, a subset of tumors can be harvested.

-

Tumor lysates can be analyzed by Western blot or immunoprecipitation to assess target engagement (e.g., disruption of Mcl-1/Bim complexes) and downstream effects (e.g., cleavage of caspase-3).

-

III. Experimental Workflow Diagram

Data Presentation

Quantitative data from in vivo xenograft studies should be summarized in a clear and concise table to allow for easy comparison between treatment groups.

Table 1: Representative In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models

| Compound | Cell Line | Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Tumor Regression | Reference |

| Compound 26 | NCI-H929 (Multiple Myeloma) | Nude Mice | 60 mg/kg, single IV dose | Not Reported | Yes | [2] |

| Compound 26 | NCI-H929 (Multiple Myeloma) | Nude Mice | 80 mg/kg, single IV dose | Not Reported | Yes | [2] |

| Compound 42 | AMO-1 (Multiple Myeloma) | Nude Mice | 100 mg/kg, IP, daily for 14 days | 60% | Not Reported | [5] |

| Compound 13 | A427 (NSCLC) | SCID Mice | 30 mg/kg, IV, every 14 days | >100% (Regression) | Yes | [6] |

| Compound 13 | A427 (NSCLC) | SCID Mice | 60 mg/kg, IV, every 14 days | >100% (Regression) | Yes | [6] |

Note: The data presented in this table is for Mcl-1 inhibitors other than this compound and should be used as a general reference.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in in vivo xenograft models. By understanding the underlying signaling pathway and adhering to a well-designed experimental protocol, researchers can effectively assess the anti-tumor potential of this selective Mcl-1 inhibitor. Careful consideration of the specific cell line, animal model, and dosing regimen will be crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mcl-1 and Bcl-2 Combination Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members of this family, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to therapy. Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in various hematological malignancies. However, resistance to venetoclax can arise, often through the upregulation of Mcl-1.[1][2][3] This has led to the rational combination of venetoclax with selective Mcl-1 inhibitors to simultaneously block two key survival pathways and induce synergistic cancer cell death.[2][4][5]

This document provides detailed application notes and protocols for studying the combination of an Mcl-1 inhibitor (represented herein by the well-characterized inhibitor S63845, with principles applicable to others like Mcl1-IN-12) and the Bcl-2 inhibitor, venetoclax. This compound is a selective Mcl-1 inhibitor with a Ki of 0.29 µM, showing less potency towards Bcl-2 (Ki of 3.1 µM).[6]

Signaling Pathway

The combination of an Mcl-1 inhibitor and venetoclax targets two distinct anti-apoptotic proteins, leading to the liberation of pro-apoptotic proteins and the initiation of apoptosis.

Caption: Dual inhibition of Mcl-1 and Bcl-2 releases pro-apoptotic proteins, leading to apoptosis.

Data Presentation

The following tables summarize representative quantitative data for the combination of an Mcl-1 inhibitor (S63845) and venetoclax in various cancer cell lines.

Table 1: Single Agent IC50 Values

| Cell Line | Cancer Type | S63845 IC50 (nM) | Venetoclax IC50 (µM) | Reference |

| MM.1S-luc | Multiple Myeloma | 94.1 | 6.2 | [7] |

| MM.1S-luc (co-culture with pMSCs) | Multiple Myeloma | 81.0 | 9.8 | [7] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 | Not specified | [8] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 | Not specified | [8] |

| Various HMCLs (resistant) | Multiple Myeloma | ≥100 | ≥0.1 | [9] |

Table 2: Combination Effects of S63845 and Venetoclax

| Cell Line | Cancer Type | Combination Effect | Method of Synergy Analysis | Reference |

| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Synergistic | Isobologram analysis (CI < 1) | [8] |

| MM.1S-luc (co-culture with pMSCs) | Multiple Myeloma | Strong anti-myeloma effect | Bioluminescence viability assay | [7] |

| Venetoclax-resistant HMCLs | Multiple Myeloma | S63845 restored venetoclax sensitivity | MTS assay | [9] |

| AML cell lines | Acute Myeloid Leukemia | Strong synergy | Not specified | [2] |

Experimental Protocols

Experimental Workflow

Caption: A typical workflow for evaluating Mcl-1 inhibitor and venetoclax combination therapy.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of single agents and assessing the synergistic effects of the combination treatment.[10][11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Mcl-1 inhibitor (e.g., S63845) and Venetoclax

-

DMSO (for drug stocks)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare stock solutions of the Mcl-1 inhibitor and venetoclax in DMSO.

-

For single-agent IC50 determination, prepare a series of 2-fold dilutions of each drug in culture medium.

-

For combination studies, prepare a matrix of concentrations of both drugs. A fixed-ratio or a checkerboard layout can be used.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine IC50 values for single agents using non-linear regression analysis.

-

For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[10]

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis following single-agent or combination treatment.[12][13]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells in culture dishes or plates with the Mcl-1 inhibitor, venetoclax, or the combination at desired concentrations and for a specific duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, gently trypsinize and then collect by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression levels of key apoptotic proteins, such as Mcl-1, Bcl-2, and cleaved PARP, following drug treatment.[14][15][16][17]

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse treated and control cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and Electrophoresis:

-

Normalize protein amounts for all samples.

-

Add Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

-

References

- 1. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of MCL1 overcomes venetoclax resistance in a murine model of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stroma-Mediated Resistance to S63845 and Venetoclax through MCL-1 and BCL-2 Expression Changes Induced by miR-193b-3p and miR-21-5p Dysregulation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Venetoclax, bortezomib and S63845, an MCL1 inhibitor, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay and synergism evaluation [bio-protocol.org]

- 11. researchhub.com [researchhub.com]

- 12. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Synergistic Anti-Tumor Effects of Mcl1-IN-12 and Docetaxel in Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is frequently overexpressed in a variety of solid tumors, contributing to therapeutic resistance and poor patient outcomes.[1][2][3] Docetaxel, a taxane-based chemotherapeutic agent, is a standard-of-care treatment for several solid tumors, including breast, lung, and prostate cancer.[4][5] It functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5] However, intrinsic or acquired resistance to docetaxel, often mediated by the overexpression of anti-apoptotic proteins like Mcl-1, can limit its clinical efficacy.

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining the Mcl-1 inhibitor, Mcl1-IN-12, with docetaxel in solid tumor research. The rationale for this combination lies in the potential for Mcl-1 inhibition to overcome docetaxel resistance and enhance its apoptotic effects.[1][6]

Mechanism of Action and Rationale for Combination

Docetaxel treatment induces cellular stress and promotes a pro-apoptotic state by arresting the cell cycle.[4] However, cancer cells can evade apoptosis through the protective effects of Mcl-1, which sequesters pro-apoptotic proteins like Bak and Bax.[2] this compound, a small molecule inhibitor of Mcl-1, binds to the BH3-binding groove of Mcl-1, preventing it from neutralizing pro-apoptotic proteins. This frees Bak and Bax to induce mitochondrial outer membrane permeabilization and trigger the caspase cascade, leading to apoptosis.

The combination of this compound and docetaxel is hypothesized to be synergistic because docetaxel "primes" the cancer cells for apoptosis, while this compound "triggers" the apoptotic cascade by removing the Mcl-1-mediated block.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the combination of a potent Mcl-1 inhibitor (Compound 26, as a surrogate for this compound) and docetaxel in a non-small cell lung cancer (NSCLC) model.[7][8]

Table 1: In Vitro Growth Inhibition (GI50) in A427 NSCLC Cells [7]

| Compound | GI50 (nM) |

| Mcl-1 Inhibitor (Compound 26) | 90 |

| Docetaxel | 4400 |

Table 2: In Vivo Tumor Growth in A427 NSCLC Xenograft Model [7]

| Treatment Group | Dosing Schedule | Tumor Response |

| Vehicle Control | - | Progressive Tumor Growth |

| Mcl-1 Inhibitor (Compound 26) | 60 mg/kg, IV, once weekly | Tumor Regression |

| Docetaxel | 10 mg/kg, IV, once weekly | Tumor Regression |

| Mcl-1 Inhibitor + Docetaxel | 60 mg/kg + 10 mg/kg, IV, once weekly | Enhanced Tumor Response and Regression |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and docetaxel, alone and in combination.

Materials:

-

Solid tumor cell line of interest (e.g., A549, MCF-7, PC-3)

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

Docetaxel (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10][11][12]

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and docetaxel in complete culture medium. For combination studies, prepare a matrix of concentrations.

-

Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound and docetaxel.[14][15][16][17][18]

Materials:

-

Solid tumor cell line of interest

-

6-well plates

-

This compound and Docetaxel

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound, docetaxel, or the combination for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effects of this compound and docetaxel on cell cycle progression.[19][20][21][22][23]

Materials:

-

Solid tumor cell line of interest

-

6-well plates

-

This compound and Docetaxel

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-